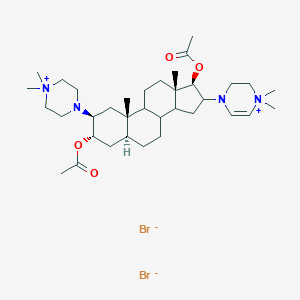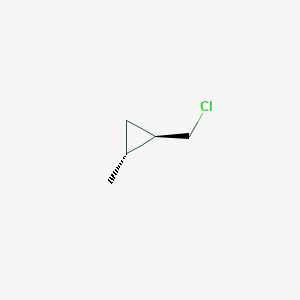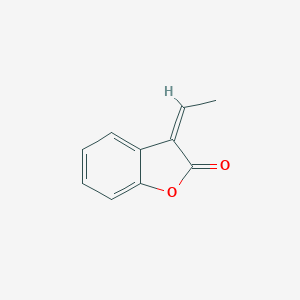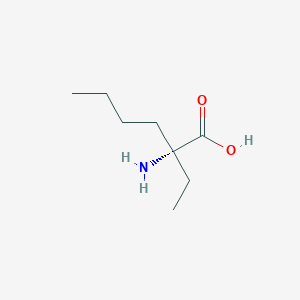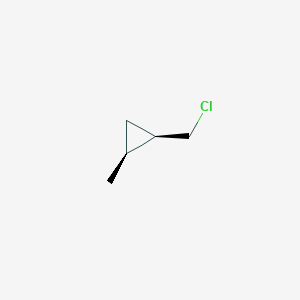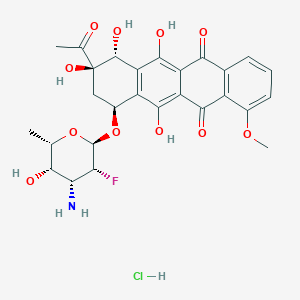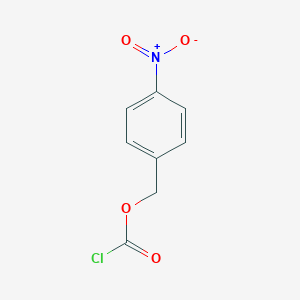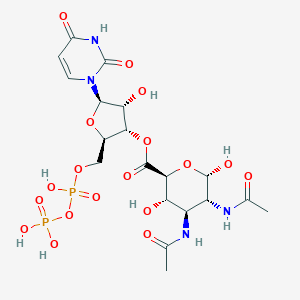
Udp-ddgpu
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
UDP-DDGPU is a chemical compound that has been gaining attention in scientific research due to its potential applications in the field of neuroscience. This compound is a derivative of UDP-glucose, which is a key molecule in cellular metabolism. UDP-DDGPU has been shown to have unique properties that make it an attractive candidate for use in scientific experiments. In
Mécanisme D'action
UDP-DDGPU acts as a modulator of ion channels, specifically the GABA-A receptor. It has been shown to increase the activity of GABA-A receptors, which are responsible for inhibitory neurotransmission in the brain. This results in a decrease in neuronal excitability and an overall calming effect on the brain.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of UDP-DDGPU are complex and still being studied. It has been shown to have anxiolytic and anticonvulsant effects in animal models, which suggests that it may have potential therapeutic applications for anxiety and epilepsy in humans. Additionally, UDP-DDGPU has been shown to have a neuroprotective effect, which could make it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using UDP-DDGPU in lab experiments is its specificity for the GABA-A receptor. This makes it a useful tool for studying the role of GABAergic neurotransmission in the brain. However, there are also limitations to its use. UDP-DDGPU is a relatively new compound, and there is still much that is unknown about its effects on the brain. Additionally, its synthesis is complex and time-consuming, which can be a barrier to its widespread use in research.
Orientations Futures
There are many potential future directions for research on UDP-DDGPU. One area of interest is its potential use in the treatment of neurological disorders such as epilepsy and Alzheimer's disease. Additionally, further studies are needed to fully understand its mechanism of action and the biochemical and physiological effects it has on the brain. Finally, the development of new and more efficient synthesis methods could make UDP-DDGPU more accessible for use in scientific research.
Méthodes De Synthèse
The synthesis of UDP-DDGPU involves a series of chemical reactions that start with UDP-glucose. The first step is the conversion of UDP-glucose to UDP-4-amino-4-deoxygalactose (UDP-4-AGal). This is followed by the addition of a dipeptide to UDP-4-AGal, which results in the formation of UDP-DDGPU. The final step involves the purification of UDP-DDGPU using various techniques such as chromatography.
Applications De Recherche Scientifique
UDP-DDGPU has been used in various scientific research applications, particularly in the field of neuroscience. It has been shown to have a modulatory effect on the activity of ion channels in neurons, which can influence synaptic transmission and plasticity. This makes it a promising candidate for the development of new drugs to treat neurological disorders such as epilepsy and Alzheimer's disease.
Propriétés
Numéro CAS |
112529-16-5 |
|---|---|
Nom du produit |
Udp-ddgpu |
Formule moléculaire |
C19H28N4O18P2 |
Poids moléculaire |
662.4 g/mol |
Nom IUPAC |
[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-hydroxy-2-[[hydroxy(phosphonooxy)phosphoryl]oxymethyl]oxolan-3-yl] (2S,3S,4R,5R,6S)-4,5-diacetamido-3,6-dihydroxyoxane-2-carboxylate |
InChI |
InChI=1S/C19H28N4O18P2/c1-6(24)20-10-11(21-7(2)25)17(29)40-15(12(10)27)18(30)39-14-8(5-37-43(35,36)41-42(32,33)34)38-16(13(14)28)23-4-3-9(26)22-19(23)31/h3-4,8,10-17,27-29H,5H2,1-2H3,(H,20,24)(H,21,25)(H,35,36)(H,22,26,31)(H2,32,33,34)/t8-,10-,11-,12+,13-,14-,15+,16-,17+/m1/s1 |
Clé InChI |
CFGWKIDRUJVXAG-PAOTWUOVSA-N |
SMILES isomérique |
CC(=O)N[C@@H]1[C@H]([C@H](O[C@@H]([C@H]1O)C(=O)O[C@@H]2[C@H](O[C@H]([C@@H]2O)N3C=CC(=O)NC3=O)COP(=O)(O)OP(=O)(O)O)O)NC(=O)C |
SMILES |
CC(=O)NC1C(C(OC(C1O)C(=O)OC2C(OC(C2O)N3C=CC(=O)NC3=O)COP(=O)(O)OP(=O)(O)O)O)NC(=O)C |
SMILES canonique |
CC(=O)NC1C(C(OC(C1O)C(=O)OC2C(OC(C2O)N3C=CC(=O)NC3=O)COP(=O)(O)OP(=O)(O)O)O)NC(=O)C |
Synonymes |
UDP-DDGPU UDP-X uridine 5'-diphospho-2,3-diacetamido-2,3-dideoxyglucopyranuronic acid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



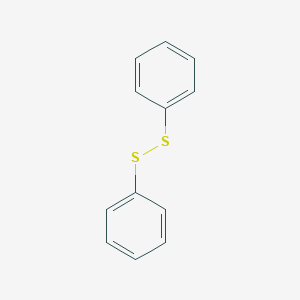
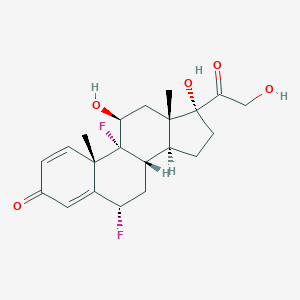
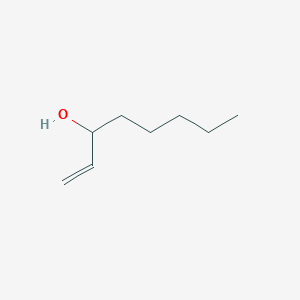
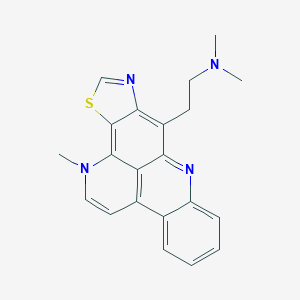
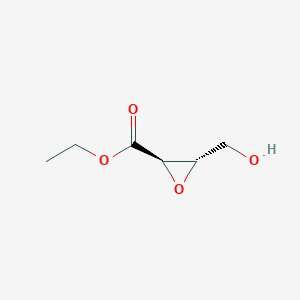
![4-[(2R)-2-hydroxy-3-(propan-2-ylamino)propoxy]naphthalene-1,7-diol](/img/structure/B46175.png)
